Cas no 10199-91-4 (7-nitro-2,1,3-benzoxadiazol-4-amine)
7-nitro-2,1,3-benzoxadiazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,1,3-Benzoxadiazol-4-amine,7-nitro-
- 4-nitro-2,1,3-benzoxadiazol-7-amine
- 001461
- 4-amino-7-nitro-2,1,3-benzoxadiazole
- 4-amino-7-nitrobenz-2-oxa-1,3-diazole
- 4-amino-7-nitrobenzo[c][1,2,5]oxadiazole
- 4-Amino-7-nitrobenzofurazan
- 4-Amino-7-nitrobenzofurazane
- 7-amino 4-nitro 2-oxa 1,3-benzodiazole
- 7-nitro-2,1,3-benzoxadiazol-4-amine
- 7-nitrobenz[c][1,2,5]oxadiazole-4-amine
- 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine
- 7-nitrobenzo[c]1,2,5-oxadiazole-4-ylamine
- AC1LCKKK
- AC1Q51YV
- AG-205
- CTK5I3040
- ZERO
- AURORA KA-525
- TIMTEC-BB SBB001500
- 4-Nitrobenzofurazane-7-amine
- 7-Nitro-2,1,3-benzoxadiazole-4-amine
- 4-Nitro-2,1,3-benzooxadiazole-7-amine
- Benzofurazane, 4-amino-7-nitro-
- MFCD00168449
- SCHEMBL306168
- AKOS001740867
- DTXSID80345103
- 10199-91-4
- CS-0078020
- NBD-amine
- HY-119791
- AG-205/25005653
- 7-Nitro-2,1,3-benzoxadiazol-4-ylamine #
- Z425849570
- EN300-94948
- F0908-3943
-
- MDL: MFCD00168449
- Inchi: 1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2
- InChI Key: YXKOGLINWAPXPE-UHFFFAOYSA-N
- SMILES: O1N=C2C(=CC=C(C2=N1)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 180.02842
- Monoisotopic Mass: 180.02834
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 111
- XLogP3: 0.3
Experimental Properties
- Density: 1.684
- Boiling Point: 445.6°C at 760 mmHg
- Flash Point: 223.3°C
- Refractive Index: 1.745
- PSA: 108.08
- LogP: 1.81760
7-nitro-2,1,3-benzoxadiazol-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N281856-100mg |
7-Nitro-4-aminobenzofurazan |
10199-91-4 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N281856-500mg |
7-Nitro-4-aminobenzofurazan |
10199-91-4 | 500mg |
$ 390.00 | 2022-06-03 | ||
| TRC | N281856-1g |
7-Nitro-4-aminobenzofurazan |
10199-91-4 | 1g |
$ 590.00 | 2022-06-03 | ||
| Enamine | EN300-94948-0.05g |
7-nitro-2,1,3-benzoxadiazol-4-amine |
10199-91-4 | 95.0% | 0.05g |
$105.0 | 2025-03-21 | |
| Enamine | EN300-94948-0.1g |
7-nitro-2,1,3-benzoxadiazol-4-amine |
10199-91-4 | 95.0% | 0.1g |
$157.0 | 2025-03-21 | |
| Enamine | EN300-94948-0.25g |
7-nitro-2,1,3-benzoxadiazol-4-amine |
10199-91-4 | 95.0% | 0.25g |
$224.0 | 2025-03-21 | |
| Enamine | EN300-94948-0.5g |
7-nitro-2,1,3-benzoxadiazol-4-amine |
10199-91-4 | 95.0% | 0.5g |
$353.0 | 2025-03-21 | |
| Enamine | EN300-94948-1.0g |
7-nitro-2,1,3-benzoxadiazol-4-amine |
10199-91-4 | 95.0% | 1.0g |
$453.0 | 2025-03-21 | |
| Enamine | EN300-94948-2.5g |
7-nitro-2,1,3-benzoxadiazol-4-amine |
10199-91-4 | 95.0% | 2.5g |
$691.0 | 2025-03-21 | |
| Enamine | EN300-94948-5.0g |
7-nitro-2,1,3-benzoxadiazol-4-amine |
10199-91-4 | 95.0% | 5.0g |
$1087.0 | 2025-03-21 |
7-nitro-2,1,3-benzoxadiazol-4-amine Related Literature
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Belinda Heyne,Sara Ahmed,J. C. Scaiano Org. Biomol. Chem. 2008 6 354
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Belinda Heyne,Chad Beddie,J. C. Scaiano Org. Biomol. Chem. 2007 5 1454
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Ole Tietz,Jatinder Kaur,Atul Bhardwaj,Frank R. Wuest Org. Biomol. Chem. 2016 14 7250
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4. Heterocyclic rearrangements. Part V. Rearrangement of 4-arylazo-and 4-nitroso-benzofuroxans: new syntheses of the benzotriazole and benzofurazan ring systemsA. J. Boulton,P. B. Ghosh,A. R. Katritzky J. Chem. Soc. B 1966 1004
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Ji?í Dolansky,Petr Henke,Zuzana Malá,Ludmila ?árská,Pavel Kubát,Ji?í Mosinger Nanoscale 2018 10 2639
Additional information on 7-nitro-2,1,3-benzoxadiazol-4-amine
7-Nitro-2,1,3-Benzoxadiazol-4-Amine: A Comprehensive Overview
The compound with CAS No. 10199-91-4, commonly referred to as 7-nitro-2,1,3-benzoxadiazol-4-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxadiazoles, which are heterocyclic aromatic compounds with a unique structure that combines a benzene ring fused to an oxadiazole ring. The presence of the nitro group at the 7-position and the amine group at the 4-position imparts distinct chemical and biological properties to this molecule.
Benzoxadiazoles have been extensively studied due to their potential applications in drug design and materials science. The 7-nitro substituent in this compound is particularly interesting as it introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes 7-nitro-2,1,3-benzoxadiazol-4-amine a valuable tool in exploring the relationship between molecular structure and biological activity. Recent studies have highlighted its potential as a lead compound in the development of new therapeutic agents targeting various diseases.
One of the most promising areas of research involving 7-nitro-2,1,3-benzoxadiazol-4-amine is its application in pharmacology. Researchers have investigated its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. For instance, a study published in 2023 demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding suggests that 7-nitro-2,1,3-benzoxadiazol-4-amine could be a candidate for developing novel anti-inflammatory drugs.
In addition to its pharmacological applications, 7-nitro-2,1,3-benzoxadiazol-4-amine has also been explored for its potential in materials science. The molecule's unique electronic properties make it a suitable candidate for use in organic electronics and optoelectronic devices. Recent advancements in this field have shown that incorporating this compound into polymer blends can enhance the electrical conductivity and stability of the resulting materials. This opens up new possibilities for its use in flexible electronics and energy storage devices.
The synthesis of 7-nitro-2,1,3-benzoxadiazol-4-amine involves a multi-step process that typically begins with the preparation of the benzoxadiazole core. The introduction of the nitro group at the 7-position is achieved through nitration reactions using mixed acid systems (HNO3/H2SO4). Subsequent functionalization with an amine group at the 4-position requires careful control over reaction conditions to ensure high yields and purity. Recent optimizations in synthetic protocols have significantly improved the efficiency of this process, making it more accessible for large-scale production.
From a structural standpoint, 7-nitro-2,1,3-benzoxadiazol-4-amine exhibits a rigid planar geometry due to the aromaticity of both the benzene and oxadiazole rings. This rigidity contributes to its stability under various chemical conditions and enhances its compatibility with biological systems. The molecule's ability to form hydrogen bonds further enhances its solubility in polar solvents, which is advantageous for both experimental studies and potential therapeutic applications.
Recent advances in computational chemistry have provided deeper insights into the molecular interactions of 7-nitro-2,1,3-benzoxadiazol-4-amine. Using molecular docking studies, researchers have identified key binding sites on target proteins where this compound can interact effectively. These findings are crucial for understanding its mechanism of action and guiding further optimization efforts to improve its bioavailability and efficacy.
In conclusion, 7-nitro-CAS No 10199 91 4 amine, or 7-nitrobenzotriazole amine, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising biological properties make it an invaluable subject for ongoing research efforts aimed at advancing drug discovery and materials science.
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